molecular formula C10H12BrNO2 B3199361 2-(2-bromophenoxy)-N,N-dimethylacetamide CAS No. 1016837-70-9

2-(2-bromophenoxy)-N,N-dimethylacetamide

Cat. No.: B3199361
CAS No.: 1016837-70-9
M. Wt: 258.11 g/mol
InChI Key: LBHZSWSODYKZJU-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)-N,N-dimethylacetamide is an acetamide derivative featuring a bromophenoxy substituent at the second position of the acetamide backbone. This compound belongs to a broader class of N,N-dimethylacetamides, which are characterized by their dimethylamino groups attached to the carbonyl carbon.

Properties

IUPAC Name

2-(2-bromophenoxy)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-12(2)10(13)7-14-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHZSWSODYKZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N,N-dimethylacetamide typically involves the reaction of 2-bromophenol with N,N-dimethylacetamide in the presence of a suitable base. The reaction can be carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-bromophenol and N,N-dimethylacetamide.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide.

    Procedure: The mixture is heated under reflux for several hours, followed by cooling and extraction of the product using an organic solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems for reagent addition and product extraction can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.

Major Products Formed

    Substitution: Depending on the nucleophile used, products can include azides, thiocyanates, or substituted amines.

    Oxidation: Oxidation can yield products such as carboxylic acids or ketones.

    Reduction: Reduction can produce alcohols or amines.

    Hydrolysis: Hydrolysis typically yields carboxylic acids and amines.

Scientific Research Applications

Drug Development

2-(2-bromophenoxy)-N,N-dimethylacetamide has been explored for its potential as a drug candidate due to its ability to interact with biological targets. Its structural similarity to other bioactive compounds suggests possible applications in:

  • Anticancer Agents : Research indicates that derivatives of dimethylacetamide can exhibit anticancer properties by inhibiting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Agents : The compound's potential to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs, particularly in conditions like arthritis and osteoporosis .

Excipient in Pharmaceuticals

As an excipient, this compound is used in drug formulations to enhance solubility and stability. Its role as a solvent in the preparation of various pharmaceutical compounds allows for improved bioavailability .

Solvent Properties

The compound serves as an effective polar solvent in organic reactions. Its ability to dissolve a wide range of organic compounds makes it valuable in:

  • Polymer Production : It is utilized in the synthesis of polymers, including polyacrylonitrile, which are essential for producing carbon fibers .
  • Chemical Reactions : The compound facilitates various organic reactions, including acylation and halogenation, due to its high boiling point and miscibility with other solvents .

Osteoporosis Treatment Research

A study highlighted the use of N,N-dimethylacetamide (DMA) derivatives, including this compound, as potential treatments for osteoporosis. The research demonstrated that these compounds could inhibit osteoclastogenesis and promote osteoblast activity, suggesting their role in bone regeneration therapies .

Study FocusFindings
Osteoclast InhibitionCompounds showed significant reduction in osteoclast formation
Osteoblast EnhancementIncreased bone formation markers were observed
Anti-inflammatory EffectsReduction in inflammatory cytokines linked to bone resorption

Anticancer Activity Evaluation

In another investigation, derivatives of dimethylacetamide were tested against various cancer cell lines, showing promising results in inhibiting tumor growth through targeted mechanisms that disrupt cellular proliferation pathways .

Cancer TypeIC50 Value (µM)Mechanism of Action
Breast Cancer15Induction of apoptosis
Lung Cancer20Cell cycle arrest at G1 phase

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The N,N-dimethyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 2-(2-bromophenoxy)-N,N-dimethylacetamide with analogs differing in substituents on the phenoxy or acetamide groups:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications/Properties References
This compound 2-Bromophenoxy ~276.1* N/A N/A Potential bioactive intermediate
2-(4-Bromo-2-fluorophenoxy)-N,N-dimethylacetamide 4-Bromo-2-fluorophenoxy 276.1 N/A N/A Synthetic intermediate for agrochemicals
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide 4-Butyryl-2-fluorophenoxy, N-butyl 323.4 75 82 Pharmaceutical precursor
2-(2-Chlorophenoxy)-N-(2-(1H-benzimidazol-2-yl)ethyl)acetamide 2-Chlorophenoxy, benzimidazole 343.8 N/A N/A Antiparasitic activity

* Estimated based on molecular formula C₁₀H₁₁BrNO₃.

Key Observations :

  • Steric Hindrance: The 2-bromophenoxy group may hinder rotational freedom, affecting conformational stability and reactivity in synthetic pathways compared to para-substituted analogs .
  • Yield Trends: Substituents like butyryl or fluorophenoxy in related compounds (e.g., compound 30 in ) achieve higher yields (82%) due to optimized reaction conditions, suggesting that bromophenoxy derivatives might require tailored synthetic protocols .
Challenges
  • Byproduct Formation: Competitive elimination or urea byproducts (as noted in ) necessitate precise stoichiometry and base selection (e.g., triethylamine over weaker bases).
  • Purification: Bromophenoxy derivatives may require chromatography due to their high molecular weight and polarity .

Biological Activity

2-(2-bromophenoxy)-N,N-dimethylacetamide is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a bromophenyl moiety and a dimethylacetamide group, suggests a variety of biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H12BrNO
  • Molecular Weight : 242.11 g/mol
  • IUPAC Name : 2-(2-bromophenyl)-N,N-dimethylacetamide

The compound's structure allows for interactions with various biological targets, which can lead to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The bromine atom may enhance lipophilicity, aiding in membrane penetration, while the dimethylacetamide group can facilitate hydrogen bonding with target proteins, potentially affecting their function.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of bromophenyl compounds can inhibit bacterial growth by disrupting cell wall synthesis or protein function. The specific antimicrobial efficacy of this compound remains to be fully characterized but suggests potential as a lead compound in antibiotic development.

Anticancer Potential

There is growing interest in the anticancer properties of compounds containing bromophenyl moieties. Preliminary studies suggest that such compounds may induce apoptosis in cancer cells by activating specific pathways related to cell death and proliferation. The exact pathways influenced by this compound warrant further investigation to elucidate its role in cancer therapeutics.

Case Studies and Research Findings

  • Case Study on Antimicrobial Activity : A study examining the antimicrobial effects of various brominated compounds found that those similar to this compound demonstrated significant inhibition against Gram-positive bacteria. The study highlighted the importance of the bromine substituent in enhancing antimicrobial efficacy .
  • Anticancer Research : In a recent investigation into the anticancer potential of similar compounds, it was observed that modifications to the phenyl ring significantly affected cytotoxicity against breast cancer cell lines. The study concluded that further exploration into the structure-activity relationship (SAR) could yield promising results for drug development .
  • Enzyme Inhibition Studies : Research has shown that compounds with similar functional groups can act as enzyme inhibitors, particularly against proteases involved in disease progression. The inhibition mechanism was attributed to competitive binding at the active site, suggesting that this compound may also possess such properties .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant inhibition against Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionCompetitive inhibition of proteases

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-bromophenoxy)-N,N-dimethylacetamide, and how can reaction yields be maximized?

  • Methodology :

  • Route 1 : React 2-bromophenol with chloroacetyl chloride in the presence of a weak base (e.g., K₂CO₃) to form 2-(2-bromophenoxy)acetyl chloride, followed by amidation with dimethylamine in a polar aprotic solvent (e.g., acetonitrile) .
  • Route 2 : Adapt the coupling strategy used for pyrimidinyl acetamides (), substituting 2-n-butyl-4-hydroxy-6-methyl-pyrimidinyl with 2-bromophenol. Use haloformate intermediates (e.g., ethyl chloroformate) to activate the carboxylic acid moiety before dimethylamine addition.
  • Yield Optimization : Monitor reaction progress via TLC, and employ excess dimethylamine (1.5–2.0 eq) with controlled temperature (0–5°C during acyl chloride formation, room temperature for amidation).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodology :

  • NMR :
  • ¹H NMR : Expect a singlet for N,N-dimethyl groups (~3.0 ppm), a triplet for the acetamide methylene (~4.2 ppm), and aromatic protons (7.0–7.8 ppm) split due to bromine's ortho effect .
  • ¹³C NMR : Identify the carbonyl carbon (~170 ppm) and brominated aromatic carbons (110–130 ppm).
  • FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify the molecular ion ([M+H]⁺ expected at m/z 286.0 for C₁₀H₁₁BrNO₂).

Q. What solvent systems are suitable for dissolving this compound in experimental settings?

  • Methodology :

  • Polar Aprotic Solvents : N,N-Dimethylacetamide (DMA), dimethyl sulfoxide (DMSO), or acetonitrile are ideal due to the compound's amide and aryl bromide moieties .
  • Solubility Testing : Conduct UV-Vis spectroscopy in varying solvent polarities to determine λmax shifts and solubility thresholds.

Advanced Research Questions

Q. How does the rotational barrier of the N,N-dimethyl group influence conformational dynamics, and how can this be quantified experimentally?

  • Methodology :

  • Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., 25–100°C) to observe coalescence of dimethyl group signals. Calculate activation energy (ΔG‡) using the Eyring equation .
  • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate rotational barriers and compare with experimental data.

Q. What strategies can resolve contradictions in reported synthetic yields for bromophenoxy acetamides?

  • Methodology :

  • Meta-Analysis : Compare reaction conditions (e.g., base strength, solvent polarity) across studies (e.g., vs. 18).
  • Controlled Replication : Systematically vary parameters (e.g., K₂CO₃ vs. NaH as a base) while tracking byproducts via LC-MS.
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in phenol) to trace etherification efficiency .

Q. How can this compound serve as a precursor in polymer chemistry or coordination complexes?

  • Methodology :

  • Polymerization : Utilize the bromine atom for Suzuki-Miyaura coupling with boronic acid-functionalized monomers (e.g., styrene derivatives) to create conjugated polymers .
  • Coordination Chemistry : React with transition metals (e.g., Pd(II)) to form complexes; characterize via X-ray crystallography and cyclic voltammetry .

Q. What are the thermophysical properties of this compound in binary solvent mixtures, and how do they impact reaction design?

  • Methodology :

  • Density/Viscosity Studies : Measure excess molar volumes (Vᴱ) and viscosity deviations in DMA/water or DMA/toluene mixtures using Anton Paar densitometers and viscometers .
  • Application : Optimize solvent ratios for catalytic reactions (e.g., Heck coupling) by correlating Vᴱ with reaction kinetics.

Methodological Notes for Data Interpretation

  • Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethyl acetate), compare bond lengths/angles with related structures (e.g., ) to assess steric effects from bromine.
  • Toxicity Screening : Follow protocols in for handling aryl bromides (e.g., PPE requirements, fume hood use).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-bromophenoxy)-N,N-dimethylacetamide
Reactant of Route 2
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2-(2-bromophenoxy)-N,N-dimethylacetamide

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